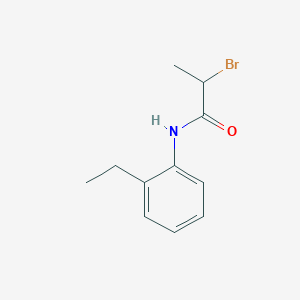

2-bromo-N-(2-ethylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-(2-ethylphenyl)propanamide, also known as 2-bromo-N-ethylbenzamide, is a brominated amide that has been used in a variety of scientific research applications, including organic synthesis, drug discovery and development, and biochemistry. It is a colorless solid that has a melting point of 109-110°C. 2-bromo-N-(2-ethylphenyl)propanamide is a versatile reagent that has been used in a wide range of synthetic organic chemistry applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

Fluorescent ATRP Initiator

2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and characterized, demonstrating its efficiency as a fluorescent ATRP initiator in the polymerization of acrylates. This highlights its potential role in advanced polymer synthesis techniques, offering insights into the molecular structure and fluorescence properties for polymer research applications (Kulai & Mallet-Ladeira, 2016).

Reactivity and Product Selectivity

The reactivity of similar compounds, specifically 3-bromo-N-(p-bromophenyl)propanamide, with different bases has been studied, revealing two possible deprotonation sites leading to the selective formation of β-lactams or acrylanilides. This research provides valuable data on controlling reaction pathways to obtain desired products from β-bromopropanamide derivatives, which could be beneficial in the synthesis of biologically active compounds or materials (Pandolfi et al., 2019).

Molecular Properties and Isomerization Studies

An investigation into the molecular properties of two paracetamol analogues, including a compound structurally similar to 2-bromo-N-(2-ethylphenyl)propanamide, used spectroscopic and computational approaches to assess intramolecular interactions, isomerization, and vibrational frequencies. This study contributes to understanding the molecular behavior of bromo-propanamide derivatives and their potential applications in drug design and molecular engineering (Viana et al., 2016).

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which includes structures analogous to 2-bromo-N-(2-ethylphenyl)propanamide, explored their synthesis, cyclization, and antimicrobial properties. The study highlights the potential of such compounds in developing new antimicrobial agents, offering a pathway for the creation of novel drugs to combat resistant bacterial and fungal strains (Baranovskyi et al., 2018).

特性

IUPAC Name |

2-bromo-N-(2-ethylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJAXGNJDOGSJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-ethylphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)